molecular formula C16H19NO B1375726 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol CAS No. 94673-34-4

2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

Cat. No. B1375726
CAS RN: 94673-34-4
M. Wt: 241.33 g/mol
InChI Key: CZGHSTOKSHJRHA-UHFFFAOYSA-N
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Description

2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol is a chemical compound with the CAS Number: 94673-34-4 . It has a molecular weight of 241.33 .


Molecular Structure Analysis

The InChI code for 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol is 1S/C16H19NO/c1-13-6-5-9-15 (10-13)16 (18)12-17-11-14-7-3-2-4-8-14/h2-10,16-18H,11-12H2,1H3 . This indicates the presence of 16 carbon atoms, 19 hydrogen atoms, and 1 oxygen atom in the molecule .

It is stored at room temperature .

Scientific Research Applications

Control of Rotational Barriers and Spatial Disposition

  • The rotational barriers and spatial disposition of the N-(2'-methylphenyl) group in benzylamino-N-(2'-methylphenyl)succinimides are influenced by substituents and solvents. This finding has implications for the design of molecules with specific spatial orientations (Kishikawa et al., 1997).

Synthesis of Multifunctional Cinnamic Acid Derivatives

  • Research led to the synthesis of novel derivatives of cinnamic acids and (benzylamino) ethan-1-ol, highlighting their potential as multitarget agents for various biological activities (Peperidou et al., 2017).

Arylation Reactions in Organic Synthesis

  • Benzylamino compounds have been utilized in regioselective arylation reactions under palladium catalysis, indicating their usefulness in organic synthesis processes (Satoh et al., 1998).

Benzylation of Alcohols

  • Benzylamino compounds have been used to convert alcohols into benzyl ethers, demonstrating their role in facilitating transformations in organic chemistry (Poon & Dudley, 2006).

Antioxidant Activity of Derivatives

  • Derivatives containing benzylamino groups have been synthesized and evaluated for their antioxidant activity, showing potential in the development of antioxidants (Buravlev et al., 2021).

DNA Interaction Studies

  • Studies on N-benzyl-N'-[2-(benzylamino)ethyl]ethane-1,2-diamine and its complexes have provided insights into DNA interactions, important for understanding molecular biology and drug design (Wang et al., 2008).

Metal-Free Synthesis in Green Chemistry

  • In green chemistry, benzylamino compounds have been used for the metal-free synthesis of polysubstituted pyrroles, demonstrating an environmentally friendly approach to chemical synthesis (Kumar et al., 2017).

Iron-Catalyzed Benzylation

  • Iron-catalyzed benzylation of 1,3-dicarbonyl compounds using benzylic alcohols, including benzylamino derivatives, has been researched, highlighting the role of these compounds in catalytic processes (Kischel et al., 2007).

Safety And Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(benzylamino)-1-(3-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-6-5-9-15(10-13)16(18)12-17-11-14-7-3-2-4-8-14/h2-10,16-18H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGHSTOKSHJRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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